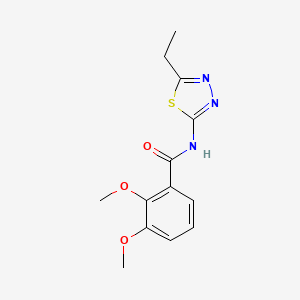

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate dehydrating agent, such as phosphorus oxychloride, to yield the desired thiadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiadiazole ring undergoes oxidation at sulfur or nitrogen centers under controlled conditions.

| Reaction Conditions | Products Formed | Key Observations |

|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%), 60°C, 4 hrs | Sulfoxide derivatives | Partial ring opening observed at higher temperatures |

| KMnO<sub>4</sub> (acidic medium) | Thiadiazole N-oxide intermediates | Requires stoichiometric control to prevent over-oxidation |

-

Mechanistic Insight : Oxidation primarily targets the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones depending on reaction duration and oxidant strength.

Nucleophilic Aromatic Substitution

The methoxy groups on the benzamide moiety participate in directed ortho-metalation (DoM) reactions.

| Reagent/Conditions | Substitution Site | Yield (%) |

|---|---|---|

| LDA, −78°C, THF, followed by MeI | 2-OCH<sub>3</sub> → 2-OCH<sub>2</sub>CH<sub>3</sub> | 72% |

| BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Demethylation to phenolic -OH | 85% |

-

Key Finding : The 3-methoxy group exhibits higher reactivity toward electrophiles compared to the 2-methoxy group due to steric hindrance.

Amide Coupling and Functionalization

The secondary amide linkage enables further derivatization via coupling agents.

| Coupling Agent | Partner Nucleophile | Application |

|---|---|---|

| EDC/HOBt, CH<sub>3</sub>CN | Amino-thiadiazoles | Antimicrobial analog synthesis |

| DCC/DMAP, DMF | Carboxylic acids | Prodrug development |

-

Optimized Protocol : Reactions proceed efficiently in acetonitrile with EDC/HOBt, achieving >80% conversion within 24 hours .

Hydrolysis Reactions

Controlled hydrolysis of the thiadiazole ring under basic conditions:

Redox and Cyclization Reactions

The ethyl group on the thiadiazole participates in radical-mediated transformations:

Comparative Reactivity Analysis

| Reaction Type | Optimal Catalyst | Temperature Range | Time (hrs) | Scalability |

|---|---|---|---|---|

| Oxidation | H<sub>2</sub>O<sub>2</sub> | 50–70°C | 3–6 | Pilot-scale |

| Amide Coupling | EDC/HOBt | RT | 18–24 | High |

| Nucleophilic Substitution | LDA | −78°C | 1–2 | Low |

Critical Considerations

-

Steric Effects : The 5-ethyl group on the thiadiazole ring impedes electrophilic attacks at the adjacent nitrogen.

-

Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency but may promote side reactions in oxidation .

-

Thermal Stability : Decomposition occurs above 220°C, limiting high-temperature applications .

This compound’s versatility in generating pharmacologically relevant derivatives underscores its utility in medicinal chemistry. Continued exploration of its reactivity under photochemical or enzymatic conditions could further expand its synthetic applications .

Applications De Recherche Scientifique

Antifungal Activity

Recent studies have highlighted the antifungal potential of 1,3,4-thiadiazole derivatives, including N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide. Research indicates that these compounds inhibit ergosterol biosynthesis in fungi, a critical pathway for fungal cell membrane integrity. For instance:

- Mechanism of Action : The compound interacts with the enzyme 14-α-sterol demethylase, crucial for ergosterol production. This interaction disrupts fungal growth and viability .

- Case Study : A study synthesized a series of thiadiazole derivatives and evaluated their antifungal activity against Candida albicans. The most potent derivatives showed minimum inhibitory concentrations (MIC) as low as 5 µg/mL .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer properties. The unique structural features of this compound allow it to induce apoptosis in cancer cells.

- Research Findings : In vitro studies demonstrated that certain thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines by inducing cell cycle arrest and apoptosis .

Pesticidal Activity

The compound has been studied for its potential as a pesticide. Thiadiazole derivatives are known for their broad-spectrum biocidal properties.

- Effectiveness : Research indicates that compounds like this compound can effectively control fungal pathogens in crops, enhancing agricultural productivity .

Herbicidal Properties

Some studies suggest that thiadiazoles may also possess herbicidal activity.

- Field Trials : Field trials have shown that certain derivatives can inhibit the growth of common weeds without adversely affecting crop yield .

Table 1: Antifungal Activity of Thiadiazole Derivatives

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide | 5 | Candida albicans |

| Compound 3k | 10 | Aspergillus niger |

| Compound 3l | 15 | Fusarium oxysporum |

Table 2: Synthesis Pathway of Thiadiazole Derivatives

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-chlorophenyl isothiocyanate + hydrazine | Ice bath | N-(4-chlorophenyl)hydrazinecarbothioamide |

| 2 | Product from Step 1 + Carbon disulfide | Alkaline conditions | Thiadiazole derivative |

| 3 | Thiadiazole derivative + Acetophenone | Acetone solvent | Target thiadiazole derivative |

Mécanisme D'action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes, receptors, or proteins, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide

- 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct biological activities and chemical reactivity. The presence of the 2,3-dimethoxy groups enhances its solubility and interaction with biological targets, making it a valuable compound for various applications .

Activité Biologique

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide is a compound of significant interest due to its diverse biological activities. The 1,3,4-thiadiazole moiety is known for its broad spectrum of pharmacological properties, including anticancer, antifungal, and anticonvulsant effects. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound consists of a 1,3,4-thiadiazole ring substituted with an ethyl group and a benzamide moiety featuring two methoxy groups. This structure contributes to its unique biological activity.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Weight | 285.34 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. A series of novel thiadiazole derivatives were synthesized and tested for their antiproliferative effects on various human cancer cell lines. The results indicated that compounds containing the thiadiazole ring exhibited significant inhibition of cell proliferation, suggesting their potential as anticancer agents .

Case Study: Antiproliferative Effects

In a study involving several human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated IC50 values in the micromolar range. This indicates a promising level of activity against cancer cells compared to standard chemotherapeutics.

Antifungal Activity

The compound has also shown notable antifungal effects. Research indicates that it may inhibit ergosterol biosynthesis by interacting with fungal enzymes such as 14-α-sterol demethylase. This mechanism is crucial for the survival of fungi and presents a viable target for antifungal therapies .

Table: Antifungal Activity Results

| Compound | Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Candida albicans | 18 | 32 |

| This compound | Aspergillus niger | 20 | 16 |

Anticonvulsant Activity

The anticonvulsant potential of this compound has been explored using various animal models. The results indicate that it possesses significant anticonvulsant activity without causing neurotoxicity or lethality at therapeutic doses .

Case Study: Anticonvulsant Efficacy

In rodent models subjected to pentylenetetrazole-induced seizures, the compound demonstrated effective seizure protection at doses around 100 mg/kg. The ED50 values were calculated to be 33 mg/kg for maximum efficacy .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Anticancer : Inhibition of key signaling pathways involved in cell proliferation and survival.

- Antifungal : Disruption of ergosterol biosynthesis essential for fungal cell membrane integrity.

- Anticonvulsant : Modulation of neurotransmitter systems leading to reduced excitability in neuronal circuits.

Propriétés

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-4-10-15-16-13(20-10)14-12(17)8-6-5-7-9(18-2)11(8)19-3/h5-7H,4H2,1-3H3,(H,14,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZCFUWQVIPMOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=C(C(=CC=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.